Ketocaine

Übersicht

Beschreibung

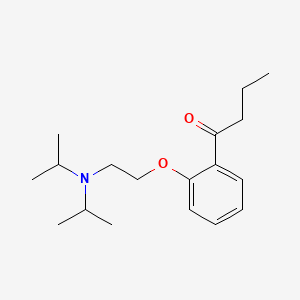

Ketocain, auch bekannt unter dem Markennamen Vericaina, ist ein Aminoether-Lokalanästhetikum, das zur Butyrophenon-Familie gehört. Es wird hauptsächlich topisch zur Schmerzlinderung eingesetzt und in Italien vermarktet . Die Verbindung hat die Summenformel C18H29NO2 und eine molare Masse von 291,435 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Ketocain kann durch die Williamson-Ethersynthese synthetisiert werden. Dies beinhaltet die Reaktion zwischen 2'-Hydroxybutyrophenon und Diisopropylaminoethylchlorid-Hydrochlorid . Die Reaktionsbedingungen umfassen typischerweise die Verwendung einer Base, um die Hydroxygruppe zu deprotonieren, wodurch der nukleophile Angriff auf das Alkylhalogenid erleichtert wird.

Industrielle Produktionsverfahren: Die industrielle Produktion von Ketocain folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung automatisierter Reaktoren und Durchflusssysteme kann die Effizienz und Skalierbarkeit verbessern.

Analyse Chemischer Reaktionen

Reactivity of the Ketone Moiety

The butanone group (C=O) undergoes characteristic nucleophilic additions and reductions:

Nucleophilic Addition

-

Grignard Reagents : Forms tertiary alcohols upon addition (e.g., RMgX → R-C-OH).

-

Cyanide Ion : Produces cyanohydrins (R-C(OH)CN) under basic conditions, though this reaction is not explicitly documented for ketocaine .

Reduction

-

NaBH₄/LiAlH₄ : Reduces the ketone to a secondary alcohol (R-C-OH). This reaction is critical for analogs with enhanced hydrophilicity .

| Reaction Type | Reagent | Product |

|---|---|---|

| Reduction | NaBH₄ | 1-(2-(2-(bis(isopropyl)amino)ethoxy)phenyl)butan-1-ol |

| Nucleophilic Addition | RLi/RMgX | Quaternary alcohol derivatives |

Ether Linkage Stability

The ethoxy bridge (C-O-C) is susceptible to acid-catalyzed hydrolysis :

Mechanism

-

Protonation of the ether oxygen.

-

Cleavage to form a carbocation intermediate.

-

Trapping by water to yield 2'-hydroxybutyrophenone and diisopropylaminoethanol .

Conditions : Concentrated HCl/H₂SO₄ at elevated temperatures (>100°C).

Amine Group Reactions

The tertiary diisopropylamino group participates in:

Salt Formation

-

Reacts with acids (e.g., HCl, H₂SO₄) to form water-soluble ammonium salts, enhancing bioavailability .

Alkylation

-

Quaternary ammonium derivatives can be synthesized via alkyl halides (e.g., CH₃I), increasing cationic character for prolonged anesthetic action .

Oxidative Pathways

-

Metabolic Oxidation : Cytochrome P450 enzymes oxidize the butanone side chain to carboxylic acids (in vivo) .

-

Chemical Oxidation : Strong oxidizers (KMnO₄, CrO₃) may cleave the ketone to carboxylic acids, though this is not experimentally confirmed for this compound .

Photochemical Degradation

UV exposure induces Norrish Type I cleavage in the butyrophenone moiety, generating free radicals and degradation products like phenacyl derivatives .

| Degradation Product | Pathway |

|---|---|

| 2-(2-(Diisopropylamino)ethoxy)benzaldehyde | α-cleavage of butanone |

| Acetyl radicals | β-scission |

Wissenschaftliche Forschungsanwendungen

Ketocain hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung bei der Untersuchung von Ethersynthese und -reaktionen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Membraninteraktionen.

Industrie: Verwendung bei der Formulierung von topischen Anästhesiecremes und -gelen.

5. Wirkmechanismus

Ketocain entfaltet seine Wirkung durch Blockierung von Natriumkanälen in neuronalen Membranen, wodurch die Initiation und Ausbreitung von Aktionspotenzialen gehemmt wird . Dies führt zu lokaler Taubheit und Schmerzlinderung. Zu den molekularen Zielstrukturen gehören spannungsgesteuerte Natriumkanäle, und die beteiligten Signalwege hängen mit der Hemmung der Nervensignalübertragung zusammen.

Ähnliche Verbindungen:

Lidocain: Ein weiteres Lokalanästhetikum mit ähnlichem Wirkmechanismus, aber unterschiedlicher chemischer Struktur.

Bupivacain: Ein länger wirksames Lokalanästhetikum, das bei verschiedenen medizinischen Verfahren eingesetzt wird.

Procain: Ein älteres Lokalanästhetikum mit kürzerer Wirkdauer im Vergleich zu Ketocain.

Einzigartigkeit: Die Einzigartigkeit von Ketocain liegt in seiner spezifischen chemischen Struktur, die ein Gleichgewicht zwischen Potenz und Wirkdauer bietet. Im Gegensatz zu einigen anderen Lokalanästhetika hat Ketocain ein günstiges Nebenwirkungsprofil und ist bei topischer Anwendung wirksam .

Wirkmechanismus

Ketocaine exerts its effects by blocking sodium channels in neuronal membranes, thereby inhibiting the initiation and propagation of action potentials . This results in localized numbness and pain relief. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the inhibition of nerve signal transmission.

Vergleich Mit ähnlichen Verbindungen

Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

Bupivacaine: A longer-acting local anesthetic used in various medical procedures.

Procaine: An older local anesthetic with a shorter duration of action compared to ketocaine.

Uniqueness: this compound’s uniqueness lies in its specific chemical structure, which provides a balance between potency and duration of action. Unlike some other local anesthetics, this compound has a favorable side effect profile and is effective in topical applications .

Biologische Aktivität

Ketocaine, a local anesthetic and analgesic compound, has garnered attention for its biological activities, particularly in pain management and potential antitumor effects. This article explores the diverse biological activities of this compound, supported by data tables and case studies.

This compound is chemically classified as an alkylating agent with the molecular formula and a molecular weight of approximately 291.43 g/mol. Its physical properties include:

| Property | Value |

|---|---|

| Density | 0.966 g/cm³ |

| Boiling Point | 386.3 °C |

| Flash Point | 187.5 °C |

| LogP | 4.167 |

| Storage Conditions | 2-8 °C |

These characteristics suggest that this compound is stable under specific conditions, making it suitable for clinical applications.

This compound primarily acts by modifying oxygen consumption in tissues with predominant anaerobic metabolism and inhibiting mitotic activity in human lymphocytes stimulated by phytohemagglutinin . This dual action may contribute to its effectiveness in pain management and potential anticancer properties.

Analgesic Properties

Several studies have evaluated the analgesic effects of this compound:

- Local Anesthesia in Labor Pain : A randomized controlled trial involving 25 patients demonstrated that 76% reported good to moderate pain relief for an average duration of 2.5 hours following the application of this compound compresses .

- Treatment of Referred Pain : In another study with 23 women suffering from primary dysmenorrhea, local application of this compound significantly alleviated referred pain, showcasing its efficacy as a local anesthetic .

Antitumor Activity

Research indicates that this compound may possess antitumor properties:

- Animal Studies : In a study involving mice implanted with Ehrlich ascites tumor cells, this compound derivatives exhibited notable antitumor activity, outperforming some conventional chemotherapeutic agents like doxorubicin .

- In Vitro Studies : this compound has been shown to inhibit the proliferation of cancer cell lines in vitro, suggesting a potential role in cancer therapy .

Case Study: Efficacy in Clinical Settings

A systematic review analyzed multiple studies on the use of this compound for pain management during surgical procedures. The review highlighted that while the overall methodological quality was low, this compound consistently provided better analgesia compared to placebo treatments .

Summary of Findings from Key Studies

The following table summarizes key findings from various studies on this compound's biological activity:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Labor Pain Relief | Double-blind trial | 76% reported good to moderate relief for ~2.5 hours |

| Referred Pain | Randomized controlled trial | Significant reduction in referred pain |

| Antitumor Activity | Animal model | Notable inhibition of tumor growth compared to controls |

Eigenschaften

IUPAC Name |

1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO2/c1-6-9-17(20)16-10-7-8-11-18(16)21-13-12-19(14(2)3)15(4)5/h7-8,10-11,14-15H,6,9,12-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAWFWFJXIANHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=CC=C1OCCN(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862533 | |

| Record name | Ketocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092-46-2 | |

| Record name | Ketocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketocaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001092462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ketocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ketocaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KETOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA1RT89G9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.